4-Aminobenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C

One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.

Freely soluble in alcohol

Soluble in alkalis and ethane (C2H6)

For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page.

6.11 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

4-aminobenzoic acid structure and biosynthesis pathway

Chemical Structure & Properties

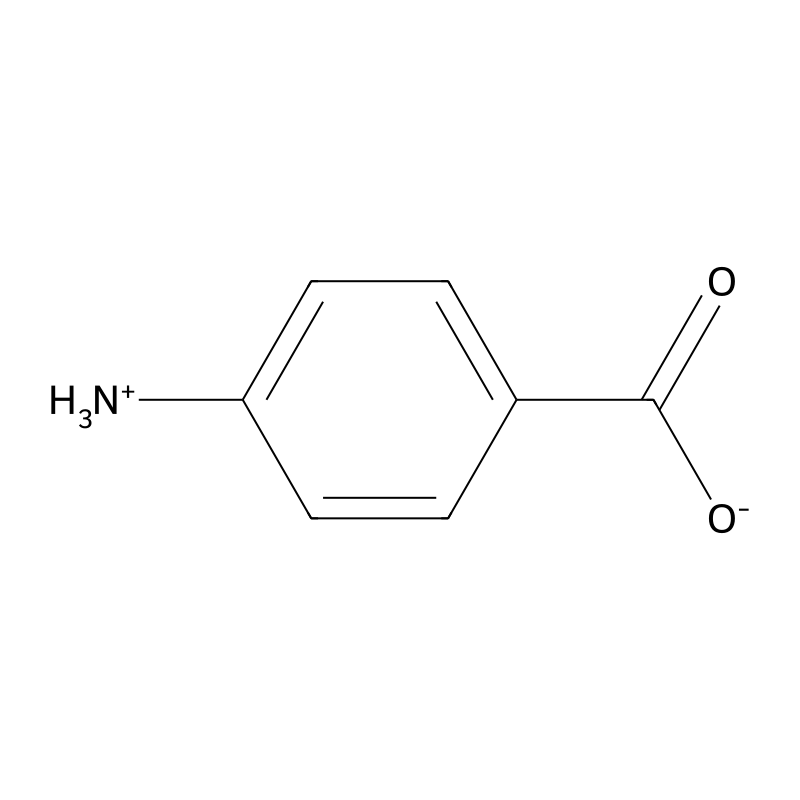

4-Aminobenzoic acid (PABA) is an organic compound with the formula H₂NC₆H₄CO₂H. It features a benzene ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to opposite carbon atoms in the para (1,4) position [1].

The table below summarizes its key chemical and physical properties for easy reference [1] [2] [3].

| Property | Value / Description |

|---|---|

| Systematic Name | This compound |

| Other Names | para-Aminobenzoic acid, PABA, Vitamin Bx [1] [3] |

| CAS Registry Number | 150-13-0 [2] [3] |

| Molecular Formula | C₇H₇NO₂ [1] [2] |

| Molecular Weight | 137.14 g/mol [2] |

| Melting Point | 187 - 189 °C [1] [2] |

| pKa Values | 2.42 (amino group), 4.88 (carboxyl group) [1] |

| Appearance | White to grey crystalline solid [1] |

| Water Solubility | Slightly soluble (1 g/170 mL at 25°C) [1] |

Biosynthesis Pathways

PABA is produced from chorismate, a key intermediate from the shikimate pathway. The best-characterized route is a two-step pathway found in bacteria, plants, and fungi like E. coli and Saccharomyces cerevisiae [1] [4] [5].

The two-step enzymatic pathway for PABA biosynthesis from chorismate.

- Step 1: Formation of ADC - The enzyme aminodeoxychorismate synthase (composed of subunits PabA and PabB) converts chorismate and L-glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate [4] [5] [6]. PabA provides glutaminase activity, supplying ammonia to PabB, which binds chorismate [6].

- Step 2: Elimination of Pyruvate - The enzyme aminodeoxychorismate lyase (PabC) then catalyzes the removal of a pyruvate moiety from ADC, resulting in the aromatization of the ring and the formation of PABA [4] [5].

Some archaea, such as Methanococcus maripaludis, utilize a distinct pathway. They generate PABA from 3-dehydroquinic acid (DHQ), a precursor to chorismate in the shikimate pathway, rather than from chorismate itself [5].

Functional Roles & Pharmacological Significance

PABA's biological roles make it a significant target for drug development and scientific research.

- Folate Biosynthesis: PABA is a crucial intermediate in the de novo synthesis of folate (vitamin B9) in bacteria, plants, and fungi [1] [7]. Humans cannot synthesize folate and must acquire it from their diet, but the PABA-dependent pathway in pathogenic bacteria is a classic drug target. Sulfonamide antibiotics are structurally similar to PABA and competitively inhibit its conversion to folate, thereby halting bacterial growth [1].

- Precursor for Other Metabolites: In yeast, PABA serves as a precursor in the biosynthesis of coenzyme Q (ubiquinone), an essential component of the mitochondrial electron transport chain [8].

- Medical and Commercial Uses: Beyond its role as a metabolic precursor, PABA and its derivatives have direct applications.

- The potassium salt is a prescribed drug for fibrotic skin disorders like Peyronie's disease [1].

- It was historically a common UVB filter in sunscreens, though its use has declined due to concerns about allergies and skin discoloration [1].

- Its simple structure serves as a building block for synthesizing various drugs, including the local anesthetic benzocaine [5].

Key Experimental & Research Methodologies

Research into PABA's biosynthesis and function often relies on classical biochemical and genetic techniques.

Table: Key Experimental Approaches in PABA Research

| Methodology | Application & Purpose | Key Findings from Literature |

|---|---|---|

| Genetic Mutagenesis & Complementation | Identify genes essential for PABA synthesis by studying growth requirements of mutant strains. | Mutations in pabA, pabB, and pabC genes in E. coli created PABA auxotrophs, confirming the roles of these genes [9]. |

| Enzyme Kinetics & Characterization | Purify individual enzymes to study their specific activity, kinetics, and cofactor requirements. | Purified PabA has no glutaminase activity alone; it forms a 1:1 complex with PabB for function. The PabA/PabB complex has a glutaminase kcat of 17 min⁻¹ [6]. |

| Isotopic Labeling & Tracer Studies | Track the incorporation of labeled precursors to elucidate metabolic pathways and intermediates. | A stable ¹³C-isotope of PABA was prenylated in yeast, demonstrating its direct role in coenzyme Q biosynthesis [8]. |

Conclusion and Research Outlook

The core structure and primary biosynthetic pathway of this compound are well-established, underpinning its critical role as a builder of essential biological molecules. Current research continues to explore its potential, including:

- Neuropsychiatric Therapeutics: Recent reviews highlight PABA's potential neuroprotective properties, including neurotransmitter modulation, anti-inflammatory, and antioxidant effects, though these mechanisms require further experimental validation [10].

- Archaeal Metabolism: The discovery of a non-canonical PABA pathway in archaea reveals evolutionary diversity in aromatic amino acid metabolism and expands our understanding of central metabolism across life forms [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | 150-13-0 [chemicalbook.com]

- 3. This compound - the NIST WebBook [webbook.nist.gov]

- 4. Saccharomyces cerevisiae 4-aminobenzoate biosynthesis [pathway.yeastgenome.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. p-aminobenzoate synthesis in Escherichia coli - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 7. Gene Ontology Term: 4-aminobenzoate biosynthetic process [yeastgenome.org]

- 8. para-Aminobenzoic acid is a precursor in coenzyme ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of 4-Aminobenzoate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. a comprehensive review of neurotransmitter modulation ... [explorationpub.com]

The Role of P-Aminobenzoate (PABA) in Folate Synthesis: A Technical Guide for Researchers

Introduction and Executive Summary

p-Aminobenzoate (PABA) serves as an essential precursor for the synthesis of folate molecules in plants, many bacteria, and lower eukaryotes. Unlike humans and other higher animals that require dietary folate, these organisms synthesize folates de novo, making the PABA branch of the folate biosynthesis pathway a promising target for antimicrobial and herbicide development [1] [2] [3]. In plants, folate biosynthesis is compartmentalized across three organelles: the pterin moiety is synthesized in the cytosol, the PABA moiety in plastids, and the final assembly occurs in mitochondria [4] [3]. The core synthesis of PABA from chorismate is a two-step process, conserved yet distinct in its genetic and structural organization between bacteria and plants. Recent research has identified the bifunctional enzyme GAT-ADCS (Glutamine Amidotransferase-Aminodeoxychorismate Synthase) in plants and apicomplexan parasites as a key regulatory point and a validated target for novel inhibitor compounds like rubreserine [2]. This guide provides a comprehensive technical overview of the PABA pathway, its regulation, and experimental approaches for its investigation.

The Biochemical Pathway of PABA Synthesis

The Core Two-Step Conversion of Chorismate to PABA

The biosynthesis of PABA proceeds via a conserved two-step pathway originating from chorismate, a key intermediate from the shikimate pathway.

- Step 1: Formation of Aminodeoxychorismate (ADC). Chorismate is aminated to form 4-amino-4-deoxychorismate (ADC). This reaction requires the transfer of the amide nitrogen from glutamine [1] [2]. In E. coli, this step is catalyzed by two separate proteins, PabA and PabB, which together form ADC synthase (ADCS) [1] [5].

- Step 2: Conversion of ADC to PABA. ADC undergoes elimination of pyruvate and aromatization to yield PABA. In E. coli, this reaction is catalyzed by ADC lyase (PabC) [1].

The following diagram illustrates the core pathway and its integration into folate synthesis:

Core PABA biosynthesis pathway and integration into folate synthesis.

Key Enzymes and Genetic Organization

A critical evolutionary distinction exists in the genetic organization of the first enzyme between bacteria and plants/lower eukaryotes.

Table: Comparative Genetics of PABA Synthesis Enzymes

| Organism Group | ADC Synthase Component | ADC Lyase Component | Notes |

|---|---|---|---|

| Bacteria (e.g., E. coli) | Two separate proteins: PabA (GAT) and PabB (ADCS) [1] | Separate protein: PabC [1] [5] | Canonical, well-characterized system. |

| Plants & Lower Eukaryotes | Single bifunctional protein (GAT-ADCS) with fused PabA and PabB domains [1] [2] [4] | Separate protein: ADCL [4] | GAT-ADCS is plastid-targeted in plants [1]. The bifunctional protein produces ADC, not PABA directly [1]. |

This bifunctional GAT-ADCS enzyme in plants and parasites is classified as a member of the G-type amidotransferases and represents a validated and attractive drug target due to its absence in humans [2].

Quantitative Data and Inhibition Profiles

PABA and Folate Concentrations in Biological Systems

Quantifying metabolites and enzyme kinetics is fundamental for pathway analysis and metabolic engineering.

Table: Quantitative Data on PABA, Folates, and Enzyme Inhibition

| Subject | Measured Value / Condition | Source/Context |

|---|---|---|

| PABA Content (Tomato Fruit) | 0.7 - 2.3 nmol·g⁻¹ fresh weight [1] | Total PABA pool remained stable during ripening despite falling ADCS mRNA levels. |

| Total Folate (Maize Kernels) | 0.44 - 0.99 nmol·g⁻¹ dry weight [6] | Variation between two inbred lines (JI63 vs. DAN3130). |

| GAT-ADCS Inhibition (Rubreserine) | IC₅₀ ≈ 8 μM (Enzyme) | Against plant GAT-ADCS glutamine amidotransferase activity [2]. |

| Growth Inhibition (Rubreserine) | IC₅₀ = 65 μM (A. thaliana), 20 μM (T. gondii), 1 μM (P. falciparum) [2] | Demonstrates potency against apicomplexan parasites. |

| Folate Reduction by Rubreserine | 40-50% decrease in A. thaliana and T. gondii [2] | Correlation between growth inhibition and disrupted folate biosynthesis. |

Targeting the Pathway: Inhibition and Physiological Impact

The PABA pathway is a established target for antifolates. Sulfonamide drugs inhibit the downstream enzyme Dihydropteroate Synthase (DHPS), which incorporates PABA into the folate backbone [2]. More recently, high-throughput screening identified rubreserine as a specific inhibitor of the GAT-ADCS enzyme in plants [2]. The physiological consequences of disrupting PABA/folate synthesis are severe:

- In Plants: Mutations in GAT-ADCS are embryo-lethal, underscoring its essentiality [2].

- In Bacteria: Deletion of folate synthesis genes in Lactiplantibacillus plantarum led to significant growth impairment, increased cell length, elevated DNA content, and cell lysis [7].

- In Parasites: Inhibition of GAT-ADCS by rubreserine effectively controls growth of Toxoplasma gondii and Plasmodium falciparum [2].

Experimental Methodologies and Protocols

This section outlines key experimental approaches for studying PABA synthesis, derived from the literature.

Functional Complementation Assays

Purpose: To verify the function of a putative PABA synthesis gene (e.g., GAT-ADCS). Principle: A gene of interest is expressed in a microbial host that is incapable of synthesizing PABA, and growth restoration is monitored.

- Model System: E. coli BN1163 (pabA, pabB double mutant) or a yeast PABA-synthase deletant strain [1].

- Procedure:

- Clone the candidate cDNA (often with the plastid-targeting peptide removed for prokaryotic hosts) into an expression vector with inducible promoters (e.g., pLOI707HE for E. coli, pVT103-U for yeast).

- Introduce the construct into the mutant host strain.

- Plate transformed cells on synthetic minimal medium lacking PABA.

- Include controls: vector-only (negative control) and medium supplemented with PABA (0.2-0.5 μg·ml⁻¹, positive control for growth) [1].

- Outcome: Cell growth on PABA-free medium indicates the candidate gene encodes a functional enzyme that complements the host's metabolic defect [1].

Recombinant Enzyme Production and Activity Analysis

Purpose: To produce and biochemically characterize the enzymes of the PABA pathway. Procedure:

- Heterologous Expression: Express the gene (e.g., truncated AtADCS) in a system like E. coli BL21 with an expression vector (e.g., pET-28a). Induce with IPTG [1].

- Protein Extraction: Lyse cells and prepare desalted crude extracts or purify the protein using affinity chromatography.

- Enzyme Activity Assay:

- For ADCS, the reaction is coupled with excess E. coli PabC (ADC lyase). The final product, PABA, can be quantified using HPLC [1].

- To distinguish between ADC and PABA production, assay the recombinant protein alone and in the presence of purified PabC. Production of PABA only in the presence of PabC indicates the plant enzyme is an ADCS, not a "PABA synthase" [1].

- Inhibition Studies: For inhibitors like rubreserine, incubate the purified enzyme (e.g., GAT-ADCS) with the compound and measure residual activity. Determine IC₅₀ values by plotting inhibitor concentration against activity [2].

In vivo Analysis in Plant and Parasite Systems

Purpose: To study the effect of inhibitors on whole organisms and link folate biosynthesis to phenotype. Procedure:

- Plant Growth Assay: Grow A. thaliana seedlings on Murashige and Skoog agar plates containing the inhibitor (e.g., rubreserine). Count seedlings that reach the two-leaf stage after two weeks to determine growth inhibition IC₅₀ [2].

- Parasite Proliferation/Invasion Assay:

- Infect human fibroblast (HFF) monolayers with T. gondii tachyzoites.

- Add inhibitors and incubate. Fix cells and stain with antibodies (e.g., against TgSAG1) and Hoechst for nuclei.

- Count intracellular parasites from randomly selected microscope fields. Express invasion/proliferation as a percentage of untreated controls [2].

- Metabolite Rescue: To confirm target specificity, repeat growth/inhibition assays in the presence of PABA or 5-formyltetrahydrofolate. Restoration of growth up to the IC₅₀ indicates the inhibitor's effect is specific to folate biosynthesis [2].

Research Applications and Future Directions

The study of PABA synthesis has significant translational applications, primarily in drug and herbicide development.

- Anti-Parasitic Drug Discovery: The bifunctional GAT-ADCS in Apicomplexan parasites is a validated target. Rubreserine provides a novel chemical scaffold for developing new treatments for toxoplasmosis and malaria, with potential efficacy against sulfonamide-resistant strains [2].

- Antibiotic Development: PABA synthesis is essential for many human pathogens but is absent in humans. Hybrid molecules derived from PABA, such as Schiff bases, show promise as antimicrobial and anticancer agents [8].

- Plant Biofortification: Enhancing the flux through the PABA branch, along with the pterin branch, is a key strategy for increasing the folate content in edible crops (e.g., tomato, rice) to combat global folate deficiency [3].

- Herbicide Development: The essential nature of PABA synthesis in plants makes it a potential target for new herbicides, though this application is less explored in the provided literature.

Future research will focus on structural characterization of GAT-ADCS to enable rational drug design, exploration of the salvage and regulatory mechanisms of PABA in different organisms, and refining biofortification strategies that account for the complex compartmentalization and regulation of folate synthesis in plants [4] [6] [3].

Conclusion

References

- 1. Folate synthesis in plants: The p-aminobenzoate branch is ... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of p-Aminobenzoate and Folate Syntheses in Plants ... [pmc.ncbi.nlm.nih.gov]

- 3. Folates in Plants: Research Advances and Progress ... [frontiersin.org]

- 4. Evolution of folate biosynthesis and metabolism across ... [nature.com]

- 5. Comparative genomics of bacterial and plant folate synthesis ... [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Transcriptome Analysis Reveals Mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 7. Effects of folate biosynthesis defects in Lactiplantibacillus ... [sciencedirect.com]

- 8. Novel role of folate (vitamin B9) released by fermenting ... [nature.com]

Metabolic Engineering for Enhanced PABA Production

Optimizing the shikimate pathway in microbial factories is a key strategy for producing PABA and its derivatives. The table below summarizes quantitative results and key strategies from recent studies.

| Host Organism | Engineering Strategy | Key Gene/Pathway Targeted | Resulting PABA or Derivative Titer | Citation |

|---|---|---|---|---|

| Pseudomonas putida | Combinatorial DoE to modulate all shikimate & PABA gene expression levels [1] | aroB (3-dehydroquinate synthase) identified as major bottleneck [1] | 232.1 mg/L of PABA [1] | [1] |

| Escherichia coli | Engineered a pathway from PABA to 2,5-pyridinedicarboxylate; increased shikimate flux [2] [3] | Heterologous expression of ahdA and optimized pobA [2] [3] | 10.6 g/L of 2,5-PDCA (a PABA-derived product) [3] | [2] [3] |

| Corynebacterium glutamicum | Deleted PTS system (ptsH) and regulator iolR to increase PEP availability and shikimate yield [4] | Overexpression of aroGS180F (feedback-resistant) and aroB [4] | 4.1 g/L of shikimate (a direct PABA precursor) [4] | [4] |

Experimental Protocol: Combinatorial Pathway Optimization

The following workflow is based on a study that used a Statistical Design of Experiments (DoE) approach to efficiently optimize the entire shikimate pathway for PABA production in Pseudomonas putida [1].

Biological Significance and Applications

PABA's role extends beyond being a pathway end-product. It serves as a crucial precursor for other biologically significant molecules, which underpins its importance in biotechnology and medicine.

- Folate Biosynthesis: PABA is a direct precursor for the synthesis of folic acid (vitamin B9), which is essential for DNA synthesis and cell division [5].

- Coenzyme Q Biosynthesis: Research in yeast has shown that PABA can function as a ring precursor for the biosynthesis of coenzyme Q (ubiquinone), a crucial component of the mitochondrial electron transport chain [6].

- Therapeutic Potential: PABA and its derivatives have shown promise in neuropsychiatric disorders, exhibiting neurotransmitter modulation, anti-inflammatory action, and antioxidant defense capabilities, though further clinical validation is needed [5].

References

- 1. Combinatorial engineering pinpoints shikimate pathway ... [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2,5-pyridinedicarboxylate from glucose via ... [sciencedirect.com]

- 3. Biosynthesis of 2,5-pyridinedicarboxylate from glucose via ... [pubmed.ncbi.nlm.nih.gov]

- 4. The effect on shikimate production by deleting iolR and ... [frontiersin.org]

- 5. a comprehensive review of neurotransmitter modulation ... [explorationpub.com]

- 6. para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 ... [sciencedirect.com]

Para-Aminobenzoic Acid (PABA) in Coenzyme Q Biosynthesis: A Technical Guide for Researchers

Introduction and Executive Summary

Para-aminobenzoic acid (PABA) plays a complex and species-dependent role in coenzyme Q (CoQ) biosynthesis, functioning as an alternative ring precursor in some organisms while acting as a competitive inhibitor in others. In yeast, PABA serves as a bona fide precursor that is successfully incorporated into the quinone ring structure through a deamination process, whereas in mammalian systems, PABA competitively interferes with normal CoQ biosynthesis, leading to the accumulation of incomplete analogues and potentially contributing to functional CoQ deficiency [1] [2]. This technical guide comprehensively details the biochemical mechanisms, experimental approaches, and research implications of PABA's interplay with CoQ metabolism, providing drug development professionals with essential insights for therapeutic targeting of CoQ biosynthesis pathways.

Biochemical Pathways and Molecular Mechanisms

The Dual Metabolic Fate of PABA

PABA occupies a unique position in biochemistry, serving as a crucial precursor in folate biosynthesis while also participating in CoQ metabolism through distinct mechanisms across species. The molecular structure of PABA, featuring a benzoic acid ring with an amino group at the para position, closely resembles that of the canonical CoQ precursor 4-hydroxybenzoic acid (4-HB), enabling its recognition by early-stage CoQ biosynthetic enzymes [1] [3].

Figure 1: Dual Metabolic Fate of PABA in Biochemical Pathways

Species-Specific Biosynthetic Pathways

2.2.1 Yeast Model System (S. cerevisiae)

In yeast, PABA undergoes successful integration into functional CoQ through a carefully orchestrated pathway:

- Initial prenylation: The Coq2 enzyme prenylates PABA to form 3-hexaprenyl-4-aminobenzoic acid (prenyl-pABA) [1]

- Key deamination step: The flavin-dependent monooxygenase Coq6 catalyzes the conversion of the C4-amino group to a C4-hydroxyl group through a proposed Schiff base mechanism [4]

- Downstream processing: The resulting deaminated intermediate enters the standard CoQ modification pathway, ultimately yielding fully functional CoQ6 [1] [4]

Isotopic tracing experiments in yeast have demonstrated that PABA contributes both carbon and nitrogen atoms to CoQ biosynthesis, with the nitrogen being eliminated during the deamination process [1].

2.2.2 Mammalian Systems

Mammalian cells exhibit a fundamentally different response to PABA in CoQ biosynthesis:

- Competitive inhibition: PABA competes with 4-HB for the active site of COQ2, the human homolog of yeast Coq2 [2]

- Incomplete processing: While mammalian COQ2 can prenylate PABA, the subsequent deamination step is inefficient or absent [2]

- Analogue accumulation: This results in the accumulation of 4-amino-6-demethoxyquinone (N-DMQ), an incomplete CoQ analogue that cannot function in electron transport [2]

The table below summarizes the key differences in PABA metabolism between yeast and mammalian systems:

Table 1: Species-Specific Differences in PABA Metabolism in CoQ Biosynthesis

| Aspect | Yeast (S. cerevisiae) | Mammalian Systems |

|---|---|---|

| Prenylation | Efficiently prenylated by Coq2 to form prenyl-pABA [1] | Efficiently prenylated by COQ2 to form prenyl-pABA [2] |

| Deamination | Successful deamination by Coq6 monooxygenase [4] | Inefficient or absent deamination capability [2] |

| End Product | Fully functional CoQ6 [1] | N-DMQ analogue accumulation [2] |

| Cellular Impact | Maintains normal CoQ function [1] | Decreased cellular CoQ levels, potential functional deficiency [2] |

Experimental Approaches and Research Methodologies

Establishing PABA as a CoQ Precursor: Key Experimental Evidence

The role of PABA in CoQ biosynthesis was elucidated through several critical experimental approaches:

3.1.1 Isotopic Tracing and Metabolic Labeling

- Stable isotope labeling: Incubation of yeast with p-amino[aromatic-13C6]benzoic acid ([13C6]PABA) resulted in the production of both 13C6-demethoxy-Q (DMQ) and 13C6-coenzyme Q, definitively establishing PABA as a precursor [1]

- Pulse-labeling analyses: Demonstrated that formation of prenyl-pABA occurs within minutes and precedes the synthesis of Q, confirming its role as a biosynthetic intermediate [1]

- Intermediate identification: HPLC and mass spectrometry analyses identified 3-hexaprenyl-4-aminobenzoic acid (prenyl-pABA) and 4-imino-DMQ6 as intermediates in the PABA utilization pathway [1]

3.1.2 Genetic and Mutational Analyses

- abz1 mutant studies: Yeast abz1 mutants (defective in PABA synthesis) showed absence of prenyl-pABA in crude lipid extracts, which was restored upon PABA supplementation [1]

- coq mutant analyses: Examination of various coq mutants helped establish the sequence of PABA incorporation and modification [1]

Table 2: Quantitative Effects of PABA Exposure in Experimental Systems

| Experimental System | PABA Concentration | Observed Effect | Molecular Outcome | Citation |

|---|---|---|---|---|

| Neuronal SH-SY5Y cells | 1 mM | 54% decrease in neuronal CoQ10 | 46% residual CoQ10 status | [5] |

| Murine cell cultures | Varying concentrations | Dose-dependent decrease in CoQ | N-DMQ accumulation | [2] |

| Human cell lines | Varying concentrations | Dose-dependent decrease in CoQ | N-DMQ accumulation | [2] |

Detailed Experimental Protocols

3.2.1 Protocol: Assessing PABA Incorporation in Yeast Systems

Objective: To evaluate PABA utilization in CoQ biosynthesis in S. cerevisiae.

Methodology:

- Strain selection: Utilize wild-type and appropriate mutant strains (e.g., abz1Δ, coq6Δ) in defined genetic backgrounds [1]

- Culture conditions: Grow yeast in Drop Out Galactose (Dogal) media to deplete intrinsic stores of PABA and folate [1]

- Isotope labeling: Supplement with stable isotope-labeled [13C6]PABA or radioactive p-hydroxy[U-14C]benzoic acid [1]

- Lipid extraction: Harvest cells and perform crude lipid extraction using appropriate organic solvents [1]

- Analysis:

- HPLC separation of CoQ intermediates and final products

- Mass spectrometry analysis for isotopic incorporation

- Quantitative analysis of prenyl-pABA and other intermediates [1]

Key parameters:

- Time course experiments to establish precursor-product relationships

- Comparison with 4-HB supplementation controls

- Assessment of growth on non-fermentable carbon sources to evaluate respiratory function [1]

3.2.2 Protocol: Evaluating PABA Interference in Mammalian Cell Cultures

Objective: To assess the inhibitory effects of PABA on CoQ biosynthesis in mammalian systems.

Methodology:

- Cell culture: Maintain murine or human cell lines in appropriate media with standardized serum conditions [2]

- PABA treatment: Expose cells to varying concentrations of PABA (dose-range recommended)

- CoQ quantification:

- HPLC-ECD quantification of CoQ and N-DMQ analogues

- Normalization to cellular protein content [2]

- Functional assessment:

- Oxygen consumption measurements in intact and permeabilized cells

- Spectrophotometric assays for mitochondrial enzymatic activities

- Assessment of antioxidant functionality and ROS production [2]

Key parameters:

- Serum selection and standardization (impacts basal CoQ levels)

- Time-course of N-DMQ accumulation

- Correlation between CoQ depletion and mitochondrial functional deficits [2]

Pathophysiological Implications and Research Applications

PABA as a Model for Studying CoQ Biosynthesis

The unique properties of PABA make it a valuable research tool for investigating CoQ biosynthesis:

- Mechanistic probe: The differential handling of PABA between yeast and mammals reveals fundamental aspects of CoQ enzyme specificity and evolution [1] [2]

- Pathway analysis: PABA incorporation intermediates help elucidate the sequence and requirements of CoQ ring modification [1] [4]

- Complex assembly: PABA-derived analogues can be used to study the organization and function of the multi-protein CoQ biosynthetic complex [3] [6]

Therapeutic Implications and Drug Development

The interference of PABA with CoQ biosynthesis in mammalian systems has significant therapeutic implications:

- Risk assessment: PABA is widely used as a food supplement, raising concerns about potential disruption of CoQ metabolism in humans [2]

- Bypass strategy: Understanding PABA incorporation may inform strategies to bypass specific genetic defects in CoQ biosynthesis using analogue precursors [2]

- Enzyme targeting: The species-specific differences in PABA metabolism could be exploited for developing antimicrobial agents targeting bacterial CoQ biosynthesis without affecting human hosts [1] [2]

Conclusion and Future Research Directions

PABA represents a molecule of significant interest in CoQ biochemistry, serving as both a tool for basic research and a molecule of potential clinical relevance. The species-specific differences in PABA metabolism highlight the importance of careful model selection when studying CoQ biosynthesis and evaluating potential therapeutic interventions.

Future research directions should focus on:

- Elucidating the structural basis for the differential handling of PABA between species

- Developing more sophisticated analogues that can bypass specific genetic defects in CoQ biosynthesis

- Establishing the in vivo relevance of PABA-mediated CoQ inhibition in mammalian systems

- Exploring the potential for targeted inhibition of microbial CoQ biosynthesis using PABA analogues

References

- 1. para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 ... [pmc.ncbi.nlm.nih.gov]

- 2. Interference of para -aminobenzoic acid with Coenzyme ... | ANR [anr.fr]

- 3. Coenzyme Q Biosynthesis: An Update on the Origins of the ... [pmc.ncbi.nlm.nih.gov]

- 4. Coq6 Is Responsible for the C4-deamination Reaction in ... [sciencedirect.com]

- 5. Human neuronal coenzyme deficiency results in global loss of... Q 10 [pubmed.ncbi.nlm.nih.gov]

- 6. Coenzyme Q biosynthesis in health and disease [sciencedirect.com]

4-aminobenzoic acid metabolic pathways microorganisms

PABA Biosynthesis Pathway in Microorganisms

The core pathway for PABA synthesis begins with chorismate, a central metabolite from the shikimate pathway. The process involves two key enzymes [1] [2] [3]:

- 4-amino-4-deoxychorismate (ADC) synthase: A two-component enzyme (PabA and PabB) that converts chorismate into 4-amino-4-deoxychorismate (ADC) by replacing the hydroxyl group with an amino group [2].

- ADC lyase (PabC): This enzyme catalyzes the removal of the pyruvyl moiety from ADC, leading to aromatization and the formation of PABA [2].

The following diagram illustrates this pathway:

This pathway is distinct in mammals, making it an ideal target for antibiotics like sulfonamides, which competitively inhibit the next enzyme in the folate pathway, dihydropteroate synthase [3].

Key Experimental Data on PABA Requirement in Listeria monocytogenes

Recent research highlights that de novo PABA synthesis is crucial for bacterial pathogenesis, even though folate metabolites are present in host cells. The table below summarizes quantitative data from a study on Listeria monocytogenes [1]:

| Strain / Condition | Virulence Attenuation (Spleen) | Virulence Attenuation (Liver) | Intracellular Growth in BMMs | Plaque Formation |

|---|---|---|---|---|

| Wild-type 10403S | (Reference strain) | (Reference strain) | Normal | Normal |

| ΔpabA mutant | ~50-fold | ~1,000-fold | Defective | Extremely small plaques |

| ΔpabBC mutant | ~180-fold | ~8,000-fold | Defective (more severe) | Extremely small plaques |

| ΔpabA/BCC complemented | Rescued | Rescued | Rescued | Rescued |

| PABA/DHF supplementation in vitro | - | - | Rescued | - |

| TMP (Trimethoprim) treatment | - | - | Inhibited (Wild-type & ΔpabA) | - |

Detailed Experimental Methodology

The following workflow outlines the key experiments used to characterize PABA biosynthesis and its role in virulence [1]:

Key Technical Notes [1]:

- Defined Media: The study used a custom Listeria synthetic medium (cLSM) with and without PABA.

- Metabolite Supplementation: Rescue experiments used PABA, dihydrofolic acid (DHF), tetrahydrofolic acid (THF), and folic acid (FA).

- Antibiotic Inhibition: Trimethoprim (TMP) targeted dihydrofolate reductase, while sulfonamides (SMX) targeted dihydropteroate synthase.

- Genetic Suppressors: Mutations in relA (involved in the stringent response) and codY (a global nutritional repressor) partially restored the ability of PABA mutants to escape phagosomes and polymerize actin, though not full virulence in mice.

Implications for Drug Development

The research solidifies the PABA pathway as a high-value target.

- Essentiality for Virulence: The severe attenuation of PABA mutants confirms that de novo synthesis is indispensable for pathogenesis, despite the presence of host folates [1]. Targeting this pathway disrupts a critical vulnerability for the bacterium.

- Overcoming Antibiotic Resistance: The suppressor mutant study reveals fascinating bacterial adaptability. While relA and codY mutations can bypass some defects of PABA deficiency, the strains remain attenuated. This suggests that targeting both the PABA pathway and the stringent response or CodY regulon could be a novel strategy to combat resistance development [1].

- Industrial Production for Chemicals: The PABA pathway can be harnessed for industrial production. Engineered Corynebacterium glutamicum can produce high yields of PABA from glucose. Furthermore, by introducing a mutated 4-hydroxybenzoate 3-hydroxylase (PHBH), these strains can convert PABA into 4-amino-3-hydroxybenzoic acid, a valuable precursor for high-performance polymers [4].

The PABA biosynthetic pathway remains a compelling target for anti-infective strategies. Its essential role in bacterial folate metabolism, combined with new insights into its regulation, opens avenues for next-generation antimicrobials and industrial biotechnologies.

References

- 1. para-Aminobenzoic Acid Biosynthesis Is Required for Listeria ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/neuroscience/ 4 - aminobenzoic - acid [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. A -hydroxybenzoate 3-hydroxylase mutant enables... [microbialcellfactories.biomedcentral.com]

PABA vitamin Bx essentiality human nutrition

Biological Role and Essentiality

The following diagram illustrates PABA's role in bacterial folate synthesis and its downstream effects.

PABA's role in bacterial folate synthesis and sulfa drug mechanism

While non-essential for humans, PABA serves as a building block for folate synthesis in bacteria and plants [1] [2]. Humans lack this biosynthesis pathway and must obtain folate from dietary sources [1]. PABA is incorporated into some B-complex vitamins as it is a structural component of folic acid [3].

Research on Physiological Effects and Mechanisms

Although not a human vitamin, PABA has been investigated for various physiological effects. Evidence is mixed, with some historical uses now considered ineffective or unsafe.

Table 1: Investigated Clinical Applications of PABA

| Condition / Use | Proposed Mechanism | Efficacy & Clinical Evidence |

|---|---|---|

| Sunscreen [1] [4] | Absorbs ultraviolet (UVB) radiation. | Ineffective & Not Recommended: No longer generally recognized as safe and effective by the FDA; causes allergic skin reactions [1] [4]. |

| Scleroderma [1] [4] | Improves tissue oxygen uptake; anti-scarring activity. | Conflicting Evidence: Older studies suggested skin softening, but a modern randomized trial showed no benefit [1]. |

| Peyronie's Disease [1] [4] | Unknown; potential to reduce fibrous plaque. | Largely Ineffective: Research shows it does not reverse the condition; associated with rare liver injury [1]. |

| Gray Hair Repigmentation [1] [4] | Unknown. | Historical Use Only: Early studies (1940s-50s) reported darkening, but effect reverses upon discontinuation; not studied recently [1]. |

| Antibacterial Activity [1] [2] | Direct growth inhibition; synergistic with antibiotics against resistant strains. | Promising In Vitro, Limited Clinical Use: Poorly absorbed and rapidly excreted in humans, limiting therapeutic potential [1]. |

Experimental and Pharmaceutical Applications

PABA's simple chemical structure with two functional groups makes it a versatile building block in pharmaceutical research [2].

- Drug Design Scaffold: PABA is used to develop novel molecules with diverse therapeutic potentials, including:

- Experimental Methodology: In vitro assessment of PABA derivatives for AChE inhibition is a common protocol. The active site of AChE contains a "catalytic triad"; PABA-based molecules are designed to bind to this site, preventing the breakdown of acetylcholine [2].

Safety and Interactions

- General Safety: PABA is generally considered non-toxic at low doses (300-400 mg/day) [1] [3]. High doses can cause nausea, rash, fever, hypoglycemia, and rarely, liver injury [1] [3].

- Critical Interactions: PABA can interfere with sulfonamide antibiotics (e.g., sulfamethoxazole) and is contraindicated during use [4] [3]. PABA may also increase levels and toxicity of Methotrexate [3].

Conclusion

PABA (Vitamin Bx) is a scientifically interesting molecule due to its role as a bacterial essential nutrient and its utility as a scaffold in drug design. However, it is unequivocally non-essential in human nutrition.

References

- 1. What Is PABA ( para -aminobenzoic acid ) Used For, and What Are the... [medicinenet.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their ... [pmc.ncbi.nlm.nih.gov]

- 3. – Health Information Library | PeaceHealth PABA [peacehealth.org]

- 4. 10 ( Vitamin ): Uses, Safety, and Dosage B PABA [healthline.com]

Comprehensive Technical Guide: Metabolic Engineering of Escherichia coli for PABA Biosynthesis

Introduction to PABA Biosynthesis and Its Significance

Para-aminobenzoic acid (PABA) serves as an essential precursor in the folate biosynthesis pathway in bacteria and has gained increasing attention as a versatile platform chemical for producing pharmaceuticals, polymers, and other valuable compounds. The engineering of Escherichia coli for enhanced PABA production represents a key area in industrial biotechnology due to its potential to replace petroleum-derived aromatics with sustainable bio-based alternatives. PABA's amino-aromatic structure makes it particularly valuable as a building block for medicinal compounds like paracetamol and for nitrogen-containing polymers with tunable properties. This whitepaper provides a comprehensive technical resource for researchers and drug development professionals, compiling current metabolic engineering strategies, quantitative performance data, detailed experimental methodologies, and emerging applications in the field.

The significance of PABA metabolic engineering extends beyond its natural biological role, as recent advances have demonstrated its utility as a precursor for industrial biomanufacturing. Through systematic pathway optimization, precursor balancing, and elimination of competing reactions, researchers have achieved remarkable titers that position PABA as a financially viable platform chemical. This guide synthesizes the foundational biochemistry of PABA biosynthesis with cutting-edge engineering approaches, providing both theoretical framework and practical implementation protocols to support research and development efforts in academic and industrial settings.

Core PABA Biosynthetic Pathway and Engineering Strategies

Native Pathway and Key Enzymes

The native PABA biosynthesis pathway in E. coli converts chorismate, a key intermediate of the shikimate pathway, into PABA through a well-characterized enzymatic sequence. This transformation requires three specific enzymes working in concert:

PabA and PabB together form 4-amino-4-deoxychorismate (ADC) synthase, which converts chorismate and glutamine to ADC. PabA serves as the glutamine amidotransferase subunit that becomes activated upon complex formation with PabB [1]. This complex exhibits a glutaminase kcat of 17 min⁻¹ in the absence of chorismate, which increases approximately two-fold when chorismate is present [1].

PabC (4-amino-4-deoxychorismate lyase) subsequently converts ADC to PABA, completing the pathway [2]. Early studies utilizing E. coli strains lacking chorismate mutase and anthranilate synthetase activity confirmed that no diffusible intermediates exist between chorismate and PABA, indicating the tight coupling of these enzymatic reactions [2].

The PabA and PabB proteins form a tight complex with Kd less than 10⁻⁸ M, though this complex does not remain stable through gel filtration chromatography [1]. Research has demonstrated that PabA alone shows no detectable glutaminase activity, which only manifests upon formation of the complex with PabB, characterizing PabA as a conditional glutaminase [1].

Metabolic Engineering Approaches

Systematic pathway optimization has enabled significant enhancements in PABA production through multiple strategic approaches:

Precursor enhancement: Engineering the shikimate pathway to increase the availability of chorismate represents a fundamental strategy for boosting PABA production. This includes overexpression of the aroFBL genes encoding key enzymes in the early shikimate pathway [3]. Additionally, strategies to enhance supply of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the two primary precursors of the shikimate pathway, have proven effective.

Competing pathway knockout: Elimination of chorismate-utilizing enzymes in competing pathways reduces diversion of chorismate toward other aromatic compounds. This includes deleting genes for anthranilate synthase (trpE) in tryptophan biosynthesis and chorismate mutase (pheA) in phenylalanine and tyrosine biosynthesis [3].

Heterologous pathway implementation: Introduction of pabAB genes from Corynebacterium glutamicum* has demonstrated improved flux to PABA in engineered *E. coli strains [3]. This approach leverages potentially more efficient enzyme variants from other microbial species to overcome native regulatory mechanisms or catalytic limitations.

The following diagram illustrates the core PABA biosynthetic pathway and key metabolic engineering strategies:

Figure 1: Core PABA biosynthetic pathway in E. coli. The pathway begins with central carbon metabolism precursors E4P and PEP, proceeds through the shikimate pathway to chorismate, and culminates in PABA production via the coordinated action of PabA, PabB, and PabC enzymes. Key engineering targets include enhanced precursor supply and heterologous gene expression.

Quantitative Performance Data of Engineered Strains

PABA and Derived Compound Production

Recent metabolic engineering efforts have yielded substantially improved production metrics for PABA and PABA-derived compounds. The table below summarizes key performance indicators from recent studies:

Table 1: Production performance of engineered E. coli strains for PABA and PABA-derived compounds

| Product | Host Strain | Engineering Strategy | Titer (g/L) | Yield | Culture System | Citation |

|---|---|---|---|---|---|---|

| 2,5-PDCA | E. coli (Kobe University) | PABA pathway + AhdA + PobA variants + shikimate optimization | 10.6 | N/A | Bioreactor (144 h) | [4] [5] |

| 2,5-PDCA | E. coli (Kobe University) | Same as above | 1.84 | N/A | Test tube (72 h) | [4] |

| 4-APA | E. coli LJ110 | pabAB (C. glutamicum) + papBC (S. venezuelae) + aro10 (S. cerevisiae) + feaB | 3.4 | 17% C-mol/mol glucose | Fed-batch | [3] |

| PAPE | E. coli LJ110 | pabAB (C. glutamicum) + papBC (S. venezuelae) + aro10 (S. cerevisiae) + yahK | 2.5 | 11% C-mol/mol glucose | Fed-batch | [3] |

| 4-APA | E. coli | Synthetic PABA pathway + Ehrlich pathway | 0.19 | N/A | Shake flask | [3] |

| PAPE | E. coli | Synthetic PABA pathway + Ehrlich pathway | 0.24 | N/A | Shake flask | [3] |

The exceptional 2,5-PDCA production at 10.6 g/L in bioreactor fermentation represents a seven-fold improvement over previous reported attempts and underscores the potential for industrial implementation [4] [5]. This achievement demonstrates how systematic pathway optimization combined with process engineering can dramatically enhance performance metrics.

Enzyme Kinetic Parameters

Understanding the catalytic efficiency of enzymes in the PABA biosynthetic pathway provides crucial insights for further engineering efforts:

Table 2: Kinetic parameters of key enzymes in PABA biosynthesis

| Enzyme/Complex | Substrate | kcat (min⁻¹) | Km | Catalytic Efficiency (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|---|---|

| PabA-PabB complex | Glutamine | 17 | N/A | N/A | Without chorismate [1] |

| PabA-PabB complex | Glutamine | ~34 | 3-fold increase vs. no chorismate | N/A | With chorismate [1] |

| PabA-PabB complex | Glutamine | N/A | N/A | N/A | Kd < 10⁻⁸ M [1] |

The chorismate-induced enhancement of glutaminase activity in the PabA-PabB complex represents an important regulatory mechanism, with chorismate increasing both turnover number (kcat) and Michaelis constant (Km) for glutamine [1]. This sophisticated regulation ensures efficient carbon and nitrogen utilization while maintaining pathway flux according to cellular demands.

Experimental Protocols and Methodologies

Chassis Strain Development

Engineering high-performing PABA production strains requires the systematic elimination of competing pathways and the enhancement of precursor supply:

Gene knockout protocol:

- Start with an appropriate E. coli base strain (e.g., BW25113 or LJ110).

- Use λ-Red recombinase system to sequentially delete genes of competing pathways: ∆pabB (to create a PABA auxotroph for testing), ∆pheA, ∆tyrA, and ∆tyrR [3].

- Additionally, delete aminotransferase genes ∆aspC and ∆tyrB to reduce diversion of pathway intermediates [3].

- Verify all knockouts by colony PCR and sequencing.

Precursor enhancement:

- Clone aroFBL genes (encoding DAHP synthase, dehydroquinate synthase, and shikimate kinase I) into a medium-copy plasmid under a strong, constitutive promoter [3].

- Transform this plasmid into the knockout base strain and verify protein expression by SDS-PAGE.

Pathway Engineering and Optimization

The implementation and optimization of PABA and PABA-derived pathways follows a systematic modular approach:

Heterologous gene expression:

- Amplify pabAB genes from Corynebacterium glutamicum* and papBC genes from *Streptomyces venezuelae* using optimized codon usage for *E. coli [3].

- Assemble these genes with a strong ribosome binding site in an operon structure on a suitable expression vector (e.g., pYB1a or pSB1c) [6].

- Include the aro10 gene from *Saccharomyces cerevisiae* (encoding ThDP-dependent keto-acid decarboxylase) for conversion of APP to p-amino-phenylacetaldehyde [3].

Terminal enzyme selection:

- For PAPE production: Clone and express yahK (aldehyde reductase from E. coli) to reduce p-amino-phenylacetaldehyde to PAPE [3].

- For 4-APA production: Clone and express feaB (phenylacetaldehyde dehydrogenase from E. coli) to oxidize p-amino-phenylacetaldehyde to 4-APA [3].

- Test multiple enzyme variants and expression levels to optimize the final conversion step.

Cultivation and Fermentation Protocols

Staged cultivation approaches have proven most effective for achieving high titers of PABA and derived compounds:

Seed culture preparation:

- Inoculate single colonies of engineered strains into 5 mL LB medium with appropriate antibiotics.

- Incubate overnight at 37°C with shaking at 220 rpm [6].

Production culture conditions:

- Transfer 1 mL of overnight culture into 100 mL ZYM-5052 autoinduction medium containing 0.2% arabinose [6].

- For strains carrying CRISPRi plasmids, add IPTG to a final concentration of 1 mM to induce gene repression [6].

- Cultivate at 30°C with shaking at 220 rpm for 12-72 hours depending on the specific pathway [6].

High-cell-density fermentation:

- Use fed-batch cultivation in a 5 L bioreactor with defined mineral medium.

- Maintain dissolved oxygen at 30% saturation through cascade control of agitation and aeration.

- Implement exponential glucose feeding to maintain a constant specific growth rate while preventing acetate formation.

- For the 2,5-PDCA process, optimize sodium pyruvate supplementation to enhance metabolic flux [4].

- For processes generating oxidative by-products (e.g., H₂O₂), include appropriate neutralizing compounds in the medium [5].

The following workflow diagram illustrates the complete strain development and cultivation process:

Figure 2: Experimental workflow for developing PABA-producing E. coli strains. The process begins with selection of an appropriate base strain, proceeds through systematic genetic modifications, and culminates in cultivation and product evaluation. Key engineering decisions include selection of terminal enzyme depending on desired product.

Emerging Applications and Future Directions

Biocompatible Chemistry Integration

Recent breakthroughs have demonstrated the successful integration of abiotic chemistry with biological systems for PABA production:

Biocompatible Lossen rearrangement:

- A 2025 study reported a phosphate-catalyzed Lossen rearrangement in E. coli that converts activated acyl hydroxamates to primary amine-containing metabolites [7].

- This non-enzymatic transformation successfully generated PABA from O-pivaloyl benzhydroxamate substrate 1 within cellular environments, demonstrating auxotroph rescue in PABA-deficient strains [7].

- The reaction occurs under ambient conditions, is non-toxic to E. coli, and represents a novel approach to expanding the synthetic repertoire of living cells beyond natural biochemical transformations.

Plastic upcycling integration:

- The same study demonstrated the synthesis of Lossen rearrangement substrates from polyethylene terephthalate (PET), enabling microbial growth to become dependent on plastic-derived molecules [7].

- Furthermore, the PET-derived PABA was successfully converted to paracetamol (para-hydroxyacetanilide), illustrating a complete pathway from plastic waste to active pharmaceutical ingredients [7].

Advanced Biopolymer Precursors

The engineering of PABA biosynthesis pathways has enabled production of novel polymer building blocks with potential to transform sustainable materials:

- 2,5-Pyridinedicarboxylate (2,5-PDCA) production:

- Researchers at Kobe University developed a metabolic pathway converting PABA to 2,5-PDCA, a valuable nitrogen-containing diacid with potential as a PET replacement [4] [5].

- The pathway involves heterologous expression of 4-amino-3-hydroxybenzoate 2,3-dioxygenase (AhdA) and systematic evaluation of PobA variants to optimize the conversion [4].

- This integrated approach achieved remarkable 2,5-PDCA titers of 10.6 g/L in bioreactor fermentation, representing a seven-fold improvement over previous attempts and demonstrating commercial viability [5].

The integration of nitrogen atoms into aromatic compounds through biological synthesis opens new possibilities for polyamides and other high-performance polymers derived from renewable feedstocks rather than petrochemical sources. These advances highlight how PABA metabolic engineering serves as a platform for increasingly valuable chemical products.

Conclusion and Technical Outlook

The metabolic engineering of E. coli for PABA biosynthesis has evolved from studying fundamental biochemical pathways to implementing sophisticated production platforms with significant industrial potential. The comprehensive data presented in this whitepaper demonstrates that systematic pathway optimization, precursor balancing, and competing pathway elimination can yield remarkable improvements in titer and productivity. The emergence of PABA as a platform for valuable derivatives like 2,5-PDCA, PAPE, and 4-APA further expands the economic viability of these approaches.

References

- 1. p-aminobenzoate synthesis in Escherichia coli - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 4-Aminobenzoate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Escherichia coli for para-Amino- ... [frontiersin.org]

- 4. Biosynthesis of 2,5-pyridinedicarboxylate from glucose via ... [pubmed.ncbi.nlm.nih.gov]

- 5. E. Coli Breakthrough Points to Greener Future for Plastics [msesupplies.com]

- 6. Metabolic Engineering of Escherichia coli for De Novo ... [mdpi.com]

- 7. A biocompatible Lossen rearrangement in Escherichia coli [nature.com]

Application Notes and Protocol: Quantification of 4-Aminobenzoic Acid in Serum using HPLC-FL

Introduction

4-Aminobenzoic acid (PABA) is a chemically stable compound with inherent fluorescent properties, making it an ideal candidate for sensitive and selective analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL). The accurate quantification of PABA in biological matrices like serum is crucial in several clinical and pharmacological contexts. A primary application is as a diagnostic marker for biotinidase deficiency (BTD). In BTD screening, the enzyme biotinidase hydrolyzes a synthetic substrate (biotinyl-4-aminobenzoic acid), and the released PABA is quantified to determine enzymatic activity. Traditional colorimetric methods for this assay lack specificity and are prone to interference, leading to false-positive results. The HPLC-FL method described herein provides a superior alternative, offering enhanced specificity, sensitivity, and reliability for the confirmation of initial positive newborn screening results [1].

This document provides detailed application notes and a standardized operational protocol for the determination of PABA in human serum. The method is validated to be linear, precise, and accurate, making it suitable for use in clinical research and diagnostic laboratories.

Key Advantages of the HPLC-FL Method

The transition from conventional methods to HPLC-FL offers significant analytical improvements:

- Enhanced Specificity: Chromatographic separation effectively resolves PABA from other interfering compounds in the serum matrix, such as aromatic amines, which commonly cause false positives in colorimetric assays [1].

- High Sensitivity: Fluorescence detection leverages the native fluorescent properties of PABA, allowing for precise quantification at low concentrations. This method requires a small sample volume, which is particularly advantageous for pediatric samples [1].

- Robustness: The method demonstrates resilience against common sample interferences; no significant variation in analysis was detected from hemolyzed, icteric, or lipemic serum samples [1].

- Direct Quantification: This protocol eliminates the need for complex derivatization or diazotization reactions used in colorimetric methods, simplifying sample preparation and reducing potential sources of error [1].

Summary of Method Validation Data

The following table summarizes the key analytical performance parameters obtained during the validation of the HPLC-FL method for PABA quantification.

Table 1: Method Validation Parameters for PABA Quantification by HPLC-FL

| Validation Parameter | Result | Experimental Details / Comments |

|---|---|---|

| Linear Range | 5 - 1000 μmol/L | Covers physiological and diagnostically relevant concentrations [1]. |

| Limit of Detection (LOD) | 2.5 μmol/L | Signal-to-noise ratio of 3:1 [1]. |

| Limit of Quantification (LOQ) | 5.0 μmol/L | Signal-to-noise ratio of 10:1; lowest point on the calibration curve with suitable precision and accuracy [1]. |

| Precision (Repeatability) | < 10% RSD | Determined for within-assay and between-assay using four levels of quality control samples [1]. |

| Correlation with Colorimetric Assay | R² = 0.9963 | Demonstrates excellent correlation, with improved specificity [1]. |

| Specificity | No significant interference from hemolysis, icterus, or lipemia | Verified using intentionally compromised serum samples [1]. |

Materials and Equipment

Reagents

- PABA Standard: High-purity this compound for preparing stock and working solutions.

- HPLC-grade Methanol

- HPLC-grade Water

- Potassium Dihydrogen Phosphate (KH₂PO₄) for mobile phase preparation.

- Phosphoric Acid for pH adjustment.

- Drug-free Human Serum for preparing calibration standards and quality controls.

Equipment and Software

- HPLC System: Binary pump, autosampler, and column thermostat.

- Fluorescence Detector (FLD)

- Analytical Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size). The successful use of a Primesep 100 mixed-mode column has also been reported for the excellent separation of PABA isomers [2].

- Data Acquisition System: Chromatographic software for data collection and processing.

- Standard Labware: Volumetric flasks, micropipettes, centrifuge tubes, and syringe filters (0.45 μm or 0.22 μm pore size).

Detailed Experimental Protocol

Preparation of Solutions

- Phosphate Buffer (Mobile Phase A): Prepare a 100 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 4.0 using phosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication under vacuum.

- PABA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of PABA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., water or a water-methanol mixture). Store at -20°C when not in use.

- Calibration Standards: Serially dilute the PABA stock solution in drug-free human serum to prepare calibrators at concentrations of 5, 10, 50, 100, 500, and 1000 μmol/L.

- Quality Control (QC) Samples: Prepare low, mid, and high-concentration QC samples in serum independently from the stock solution, covering the range of the calibration curve.

Sample Preparation

- Protein Precipitation: Mix 100 μL of serum (calibrator, QC, or patient sample) with 300 μL of methanol in a microcentrifuge tube.

- Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000-14,000 ×g for 10 minutes.

- Collection: Carefully transfer the clear supernatant to a clean HPLC vial for injection.

The following workflow diagram illustrates the sample preparation and analysis process.

Instrumental Conditions

Table 2: HPLC-FL Instrument Configuration

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 μm) or Mixed-mode (e.g., Primesep 100) |

| Mobile Phase | Isocratic: Phosphate Buffer (pH 4.0) - Methanol (99:1, v/v) [1] [3] |

| Flow Rate | 1.0 - 1.2 mL/min [1] [3] |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 20 - 50 μL |

| Fluorescence Detection | Excitation (λex): 280 nm [4] Emission (λem): 340 nm [4] | | Run Time | ~10-15 minutes |

Data Analysis

- System Suitability: Before running the batch, ensure the system meets performance criteria (e.g., peak asymmetry, theoretical plates, and %RSD of repeated injections).

- Calibration Curve: Inject the calibration standards in duplicate. Plot the peak area of PABA against the known concentration. Use linear regression to generate the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

- Quantification: Inject prepared QC and patient samples. Calculate the concentration of PABA in the samples by interpolating the peak area from the calibration curve.

Troubleshooting and Best Practices

- Peak Tailing: Ensure the mobile phase pH is correctly adjusted. A well-maintained column with adequate peak capacity is essential. Conditioning with a mobile phase containing a low percentage of organic solvent can help [3] [2].

- Retention Time Shift: Monitor the column temperature closely. Check for mobile phase degradation and prepare a fresh buffer if necessary.

- High Background Noise: Use high-purity HPLC-grade solvents and reagents. Ensure all solutions are properly filtered and degassed.

- Low PABA Recovery: Verify the protein precipitation efficiency. Ensure the supernatant is clear after centrifugation and that no carryover of precipitate occurs during transfer.

Applications in Research and Diagnostics

The primary application of this method is as a second-tier test in newborn screening for Biotinidase Deficiency (BTD). By accurately measuring the PABA released from a specific enzymatic reaction in serum, this HPLC-FL method provides a definitive confirmation for initial positive screening results, significantly reducing the false-positive rate and preventing unnecessary parental anxiety [1].

Beyond BTD diagnosis, the protocol serves as a robust framework for quantifying PABA in other research contexts, such as:

- Studies on folate biosynthesis in microorganisms.

- Pharmacokinetic studies of PABA or its derivatives.

- Assessment of sunscreens and related cosmetic formulations.

References

- 1. Accurate determination of Biotinidase activity in serum by ... [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Separation of Isomers of Aminobenzoic Acid [sielc.com]

- 3. Establishment and validation of HPLC methods for the ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of methods for determination of para- ... [jfda-online.com]

Comprehensive Application Notes and Protocols: Sonogashira Cross-Coupling for Drug Development Applications

Introduction to Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction represents one of the most versatile methods for carbon-carbon bond formation between sp²-hybridized aryl/vinyl halides and terminal alkynes, generating conjugated enynes and aryl alkynes. First reported in 1975 by Sonogashira, Tohda, and Hagihara, this transformation has become indispensable in modern organic synthesis, particularly in pharmaceutical and materials science applications. The original protocol employed a bimetallic catalyst system (Pd/Cu) with an amine base, enabling reactions under mild conditions compared to earlier approaches requiring harsh temperatures. Recent advances have focused on copper-free methodologies and sustainable alternatives using Earth-abundant metals, addressing limitations related to copper-induced alkyne homocoupling (Glaser side reaction) and toxicity concerns in pharmaceutical applications [1] [2].

The significance of Sonogashira coupling in drug development stems from its ability to efficiently construct molecular architectures prevalent in bioactive compounds, including conjugated enynes found in retinoids, aryl alkynes in kinase inhibitors, and acetylene-containing scaffolds in various therapeutic agents. This protocol summarizes recent methodological advances with emphasis on practical implementation, substrate scope, and optimization strategies tailored to the needs of researchers in pharmaceutical and agrochemical development.

Reaction Fundamentals and Mechanisms

Classical Pd/Cu Catalytic Cycle

The traditional Sonogashira coupling mechanism operates through two interconnected catalytic cycles:

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with aryl/vinyl halides (R¹-X) to form Pd(II) intermediate B. This step is typically rate-limiting and influenced by halide identity (I > Br > Cl) and electronic properties of the substrate [1] [3].

Copper Cycle: Simultaneously, Cu(I) forms a π-complex with the terminal alkyne, enhancing acidity of the terminal proton. Deprotonation by a base generates copper acetylide F, which transmetalates with the Pd(II) intermediate B [1].

The resulting Pd(II) species C undergoes cis-trans isomerization followed by reductive elimination to yield the coupled alkyne product while regenerating the Pd(0) catalyst [1] [4].

Copper-Free Mechanism

Copper-free Sonogashira variants utilize alternative activation pathways:

- Direct Transmetalation: Pd(II) intermediate B coordinates directly with the terminal alkyne, forming π-complex D

- Base-Assisted Deprotonation: Amine bases facilitate acetylide formation on Pd, yielding Pd-acetylide complex F via intermediate E

- Transmetalation: Complex F transfers the alkyne to another molecule of B, generating bis-organo-Pd complex C

- Product Formation: Reductive elimination from C yields the coupled product and regenerates Pd(0) catalyst [2]

Table 1: Comparative Analysis of Sonogashira Reaction Mechanisms

| Feature | Classical Pd/Cu System | Copper-Free System |

|---|---|---|

| Catalyst System | Pd(0) + Cu(I) co-catalyst | Pd(0) alone |

| Base Requirement | Amine base (e.g., Et₂NH, Et₃N) | Amine base (often excess as solvent) |

| Key Intermediate | Copper acetylide | Pd-alkyne π-complex |

| Side Reactions | Glaser homocoupling (with O₂) | Reduced homocoupling |

| Oxidative Addition | Rate-determining step | Rate-determining step |

| Transmetalation | From Cu to Pd | Direct on Pd center or Pd-to-Pd |

Diagram 1: Copper-free Sonogashira coupling mechanism demonstrating the Pd-only catalytic cycle

Modern Sonogashira Coupling Protocols

Palladium-Catalyzed Copper-Free Protocols

Recent advances in copper-free Sonogashira coupling have addressed limitations associated with copper co-catalysts, particularly homocoupling side reactions and challenges in pharmaceutical applications where copper residues pose regulatory concerns.

3.1.1 DPPF/[Pd(cinnamyl)Cl]₂ Catalyst System

A highly efficient copper-free protocol for coupling (hetero)aryl fluorosulfates with terminal alkynes employs the DPPF/[Pd(cinnamyl)Cl]₂ catalyst system:

- Catalyst Preparation: Generate active catalytic species by combining [Pd(cinnamyl)Cl]₂ (1-2 mol%) with DPPF (2-4 mol%) in anhydrous THF or dioxane [5]

- Reaction Setup: Charge aryl fluorosulfate (1.0 equiv), terminal alkyne (1.2-1.5 equiv), and base (2.0 equiv Cs₂CO₃ or K₃PO₄) in reaction vessel

- Catalyst Addition: Add catalyst solution under inert atmosphere (N₂ or Ar)

- Reaction Conditions: Heat at 60-80°C with monitoring by TLC or LC-MS

- Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate

- Purification: Purify by flash chromatography on silica gel [5]

This system demonstrates excellent functional group tolerance, including chemoselectivity for fluorosulfates over competing chloro functionalities, making it particularly valuable for complex molecule synthesis [5].

3.1.2 Nanoparticle-Based Copper-Free Systems

Sustainable nanocatalyst systems have been developed using ppm-level palladium with iron-based supports:

- Catalyst Composition: Pd/Fe nanoparticles with XPhoS ligand

- Reaction Medium: Water as solvent, temperature 25-45°C

- Catalyst Loading: 500 ppm Pd with FeCl₃ (10 mol%) and XPhoS ligand

- Base: K₂CO₃ or Cs₂CO₃

- Advantages: Aqueous conditions, easy catalyst separation, recyclability [6]

Iron- and Cobalt-Catalyzed Sonogashira Coupling

The development of Earth-abundant metal catalysts represents a significant advancement in sustainable cross-coupling methodology:

3.2.1 Iron-Catalyzed Protocols

- Homogeneous System: FeCl₃·6H₂O (10 mol%) with 1,10-phenanthroline (20 mol%) in water under aerobic conditions with K₃PO₄ as base [6]

- Heterogeneous System: Silica-supported Fe(III) catalyst (5 mol%) in DMF/H₂O (3:1) with Cs₂CO₃ at 110°C [6]

- Substrate Scope: Effective with aryl iodides, including sterically hindered substrates

3.2.2 Cobalt-Catalyzed Protocols

- Nanoparticle Catalysts: Co nanoparticles (5 mol%) with triphenylphosphine ligand in DMF

- Temperature: 80-100°C reaction temperature

- Base: KOH or K₃PO₄

- Yields: Moderate to good (45-85%) with electron-deficient aryl halides [6]

Table 2: Comparative Analysis of Modern Sonogashira Catalyst Systems

| Catalyst System | Typical Loading | Conditions | Substrate Scope | Yield Range | Advantages |

|---|---|---|---|---|---|

| DPPF/[Pd(cinnamyl)Cl]₂ | 1-2 mol% Pd | Organic solvent, 60-80°C | Aryl fluorosulfates, chlorides | 70-95% | Copper-free, chemoselective |

| Pd/Fe Nanoparticles | 500 ppm Pd | Water, 25-45°C | Aryl bromides, iodides | 65-92% | Aqueous, recyclable |

| FeCl₃/Phenanthroline | 10 mol% Fe | Water, 100°C | Aryl iodides | 60-90% | Inexpensive, green solvent |

| Co Nanoparticles | 5 mol% Co | DMF, 80-100°C | Electron-poor aryl halides | 45-85% | Low cost, moderate conditions |

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of Aryl Fluorosulfates

4.1.1 Reagents and Materials

- Substrates: Aryl fluorosulfate (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv)

- Catalyst: [Pd(cinnamyl)Cl]₂ (0.015 mmol, 1.5 mol%), DPPF (0.03 mmol, 3 mol%)

- Base: Cesium carbonate (2.0 mmol, 2.0 equiv)

- Solvent: Anhydrous 1,4-dioxane (5 mL)

- Inert Atmosphere: Nitrogen or argon gas

4.1.2 Step-by-Step Procedure

Reaction Setup: In a dried Schlenk flask under nitrogen atmosphere, combine aryl fluorosulfate (1.0 mmol), terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol)

Catalyst Preparation: In a separate vial, dissolve [Pd(cinnamyl)Cl]₂ (9.2 mg, 0.015 mmol) and DPPF (16.6 mg, 0.03 mmol) in degassed 1,4-dioxane (2 mL) and stir for 10 minutes to pre-activate

Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe, rinsing with additional dioxane (total volume 5 mL)

Reaction Execution: Heat the reaction mixture at 70°C with vigorous stirring, monitoring completion by TLC (hexanes/ethyl acetate) or LC-MS

Workup Procedure:

- Cool reaction to room temperature

- Dilute with ethyl acetate (15 mL)

- Wash with brine (2 × 10 mL)

- Dry organic layer over anhydrous Na₂SO₄

- Filter and concentrate under reduced pressure

Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired coupled alkyne

4.1.3 Analytical Data

- Yield: 75-92% (depending on substrate)

- Characterization: ¹H NMR, ¹³C NMR, HRMS

- Purity: >95% by HPLC analysis

Protocol 2: Aqueous Phase Iron-Catalyzed Sonogashira Coupling

4.2.1 Reagents and Materials

- Substrates: Aryl iodide (1.0 mmol), phenylacetylene (1.5 mmol)

- Catalyst: FeCl₃·6H₂O (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%)

- Base: K₃PO₄ (2.0 mmol, 2.0 equiv)

- Solvent: Deionized water (4 mL)

4.2.2 Step-by-Step Procedure

Catalyst Activation: Combine FeCl₃·6H₂O (27 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol) in water (2 mL) and stir at 25°C for 15 minutes

Reaction Setup: In a round-bottom flask, combine aryl iodide (1.0 mmol), phenylacetylene (1.5 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the catalyst solution

Reaction Execution: Heat at 100°C with vigorous stirring for 12-24 hours under air

Workup Procedure:

- Cool to room temperature

- Extract with ethyl acetate (3 × 10 mL)

- Combine organic extracts, dry over Na₂SO₄

- Filter and concentrate under reduced pressure

Purification: Purify by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the desired diarylalkyne

4.2.3 Analytical Data

- Yield: 60-90% (substrate dependent)

- Characterization: ¹H NMR, ¹³C NMR

- Metal Residue: <50 ppm iron by ICP-MS

Practical Considerations and Optimization Strategies

Substrate Selection and Compatibility

Successful Sonogashira coupling requires careful consideration of substrate electronic and steric properties:

- Aryl Halides: Reactivity follows I > Br > Cl > F; electron-withdrawing groups enhance reaction rate

- Pseudohalides: Triflates, fluorosulfates, and sulfonates are competent electrophiles

- Terminal Alkynes: Aromatic and aliphatic alkynes generally effective; TMS-protected alkynes can be deprotected in situ with fluoride sources [7]

- Functional Group Tolerance: Esters, nitriles, ketones, and protected amines generally tolerated; free amines and acids may require protection

Table 3: Substrate Compatibility Guide for Sonogashira Coupling

| Substrate Class | Recommended Catalyst | Optimal Conditions | Yield Range | Limitations |

|---|---|---|---|---|

| Aryl Iodides | Any Pd or Fe/Co system | Mild conditions (rt-70°C) | 70-95% | Limited with ortho-substitution |

| Aryl Bromides | Pd-based systems | 60-100°C | 50-90% | Electron-neutral/rich need higher T |

| Aryl Chlorides | Pd with bulky ligands | 80-120°C | 40-85% | Lower yields, sensitive to sterics |

| Heteroaryl Halides | Pd with DPPF | 50-80°C | 45-90% | Dependent on heterocycle |

| Aliphatic Alkynes | All systems | Standard conditions | 60-92% | Possible isomerization |

| Electron-Poor Alkynes | All systems | Standard conditions | 65-95% | Enhanced reactivity |

Troubleshooting Common Issues

- Low Conversion: Increase catalyst loading (2-5 mol%), elevate temperature, extend reaction time, or switch to more active catalyst system

- Homocoupling Product: Employ copper-free conditions, ensure oxygen-free atmosphere, or reduce catalyst loading

- Dehalogenation: Use fresh amine bases, degas solvents, or reduce reaction temperature

- Isomerization of Alkyne: Lower reaction temperature, reduce base strength, or shorten reaction time

- Catalyst Deactivation: Ensure anhydrous conditions, use higher purity reagents, or add stabilizers (e.g., hydroquinone)

Green Chemistry Considerations

Modern Sonogashira protocols emphasize sustainable practices:

- Solvent Selection: Prefer water, PEG, or bio-derived solvents (e.g., dimethylisosorbide) over traditional organic solvents [2]

- Catalyst Design: Utilize heterogeneous, magnetically separable, or nanoparticulate catalysts for easy recovery and reuse

- Atom Economy: Employ stoichiometric control to minimize excess reagents

- Energy Efficiency: Implement lower temperature reactions (25-80°C) and microwave acceleration when possible

Applications in Pharmaceutical and Materials Science

The Sonogashira reaction has enabled synthesis of numerous biologically active compounds and functional materials:

Pharmaceutical Applications

- Tazarotene Synthesis: A topical retinoid for psoriasis and acne treatment, synthesized via key Sonogashira coupling step [1]

- Altinicline (SIB-1508Y): Nicotinic receptor agonist investigated for Parkinson's disease, prepared using Sonogashira methodology [1]

- 9,10-Didehydro Retinoic Acids: Stereoselective synthesis achieved without protection/deprotection steps using Sonogashira coupling [3]

- 5-Phenylpent-4-yn-1-ol: Key precursor to 2-aryl-2,5-dihydro-2H-pyrans with potential biological activity [3]

Materials Science Applications

- Conjugated Polymers: Synthesis of poly(phenylene ethynylene) derivatives for OLED and photovoltaic applications

- Molecular Wires: Linear conjugated oligomers with alternating π-donor and π-acceptor systems [3]

- Dendrimers: Ethynyl-linked dendritic structures with precise architectural control

- Nanostructures: Carbon-rich materials and metal-organic frameworks (MOFs)

Diagram 2: Application workflow of Sonogashira cross-coupling in pharmaceuticals and materials science

Conclusion and Future Perspectives

The Sonogashira cross-coupling reaction continues to evolve as an indispensable tool for Csp²-Csp bond formation with significant applications in pharmaceutical development and materials science. Recent advances in copper-free methodologies, Earth-abundant metal catalysis, and sustainable reaction conditions have addressed many limitations of traditional protocols while expanding the synthetic toolbox available to researchers. The development of heterogeneous catalyst systems and aqueous phase reactions aligns with green chemistry principles while maintaining synthetic efficiency.

Future directions in Sonogashira coupling will likely focus on enantioselective variants, photocatalytic activation, and further integration with flow chemistry and automated synthesis platforms. Additionally, the continued development of iron- and cobalt-based catalysts will provide more sustainable alternatives to precious metal systems. As these methodologies mature, Sonogashira coupling will remain a cornerstone reaction for accessing molecular architectures central to drug discovery and functional materials development.

References

- 1. Sonogashira coupling [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions [pmc.ncbi.nlm.nih.gov]

- 3. Palladium and Copper Catalyzed Sonogashira cross ... [mdpi.com]

- 4. Sonogashira Coupling [chem.libretexts.org]

- 5. Palladium-Catalyzed Sonogashira Cross-Couplings of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments and trends in the iron- and cobalt ... [beilstein-journals.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Aminobenzoic Acid-Derived Schiff Bases

Then, I will now begin writing the main body of the document.

Introduction and Background